REACTION_CXSMILES
|
BrN1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C.BrC[C:23]1[CH:32]=[CH:31][C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:24]=1[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[C:39](=[O:42])([O-:41])[O-:40].[Ca+2].Cl>C(Cl)(Cl)(Cl)Cl.O1CCOCC1.O>[C:33]1([C:24]2[C:25]3[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH:31]=[CH:32][C:23]=2[C:39]([OH:40])=[O:42])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[C:39](=[O:40])([O-:42])[O-:41] |f:3.4|
|
Name
|
product
|
Quantity
|
97.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
81.9 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
2-bromomethyl-1-phenylnapthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C2=CC=CC=C2C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The resulting product is filtered off from the succinimide
|
Type
|
CUSTOM
|
Details
|
Then after the solvent is removed in a vacuum
|
Type
|
CUSTOM
|
Details
|
a pale yellow solid was obtained which
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The resulting product, 2-hydroxymethyl-1-phenylnaphthalene, in an amount of about 0.45 mol was dissolved in 200 ml of acetone
|
Type
|
ADDITION
|
Details
|
added dropwise to a hot suspension of 207g of KMnO4, 280 ml of water, and 1000 ml of acetone
|
Type
|
ADDITION
|
Details
|
The suspension was poured into a large glass beaker
|
Type
|
ADDITION
|
Details
|
containing 1000 ml of water
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the magnesium dioxide
|
Type
|
ADDITION
|
Details
|
by the portion-wise addition of dilute HCl and Na2SO3
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |